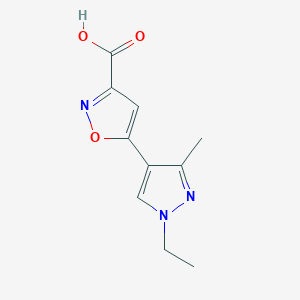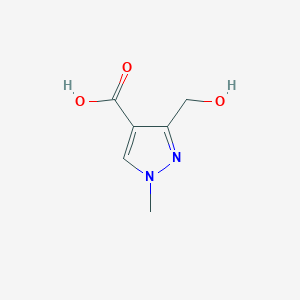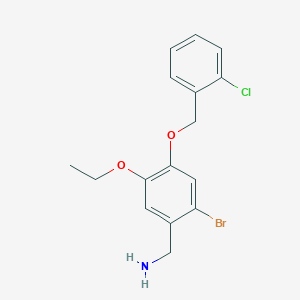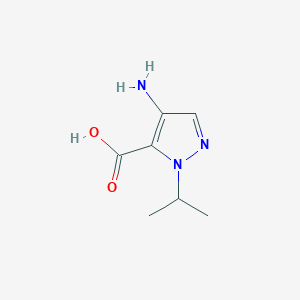![molecular formula C7H9F3N2O B10909684 [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B10909684.png)
[1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,4-ジメチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イル]メタノールは、ピラゾールファミリーに属する有機化合物です。トリフルオロメチル基とヒドロキシメチル基がピラゾール環に結合しているのが特徴です。
2. 製法
合成経路と反応条件: [1,4-ジメチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イル]メタノールの合成は、通常、以下の手順で実施されます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンの反応によって合成できます。たとえば、ヒドラジン水和物と1,3-ジメチル-2,4-ペンタンジオンを酸触媒の存在下で反応させると、1,4-ジメチルピラゾールが生成されます。
トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチルヨウ化物などのトリフルオロメチル化剤を用いた求核置換反応によって導入できます。
ヒドロキシメチル化: 最後の工程では、ピラゾール環のヒドロキシメチル化を行います。これは、塩基の存在下でピラゾール誘導体をホルムアルデヒドと反応させることで実現できます。
工業的製造方法: [1,4-ジメチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イル]メタノールの工業的製造は、上記の合成経路の最適化バージョンを使用し、スケーラビリティ、費用対効果、環境への配慮に重点を置いて行われる場合があります。連続フローリアクターとグリーンケミストリーの原則を採用することで、製造プロセスの効率性と持続可能性を高めることができます。
反応の種類:
酸化: ヒドロキシメチル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボン酸に酸化できます。
還元: この化合物は還元反応を起こすことができ、ヒドロキシメチル基は水素化リチウムアルミニウムなどの還元剤を用いてメチル基に還元されます。
置換: トリフルオロメチル基は求核置換反応に関与し、適切な条件下で他の官能基と置換されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、その他の強力な酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、その他の還元剤。
置換: アミン、チオール、ハロゲン化物などの求核剤。
主要な生成物:
酸化: カルボン酸の生成。
還元: メチル誘導体の生成。
置換: 置換ピラゾール誘導体の生成。
化学:
触媒: この化合物は、配位化学および触媒におけるリガンドとして使用できます。
合成: より複雑な有機分子の合成における中間体として役立ちます。
生物学と医学:
生物学的研究: 生物学的標的との相互作用を理解するための研究で使用されます。
産業:
農薬: 農薬化合物の合成のためのビルディングブロックとしての可能性。
材料科学: 特定の特性を持つ新素材の開発における応用。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, the reaction of hydrazine hydrate with 1,3-dimethyl-2,4-pentanedione in the presence of an acid catalyst can yield 1,4-dimethylpyrazole.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Hydroxymethylation: The final step involves the hydroxymethylation of the pyrazole ring. This can be achieved through the reaction of the pyrazole derivative with formaldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand its interactions with biological targets.
Industry:
Agrochemicals: Potential use as a building block for the synthesis of agrochemical compounds.
Materials Science: Applications in the development of new materials with specific properties.
作用機序
[1,4-ジメチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イル]メタノールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体に結合してその活性を調節することがあります。トリフルオロメチル基は、化合物の親油性を高め、その分布と分子標的との相互作用に影響を与えます。ヒドロキシメチル基は水素結合に関与し、化合物の結合親和性と特異性に影響を与えます。
類似の化合物:
1,4-ジメチル-3-(トリフルオロメチル)-1H-ピラゾール: ヒドロキシメチル基が欠如しており、反応性と用途が異なります。
1,4-ジメチル-3-(クロロメチル)-1H-ピラゾール: トリフルオロメチル基の代わりにクロロメチル基を含んでおり、化学的性質と反応性が異なります。
1,4-ジメチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イルアミン: ヒドロキシメチル基の代わりにアミン基を含んでおり、生物活性と用途が異なります。
独自性: [1,4-ジメチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イル]メタノールには、トリフルオロメチル基とヒドロキシメチル基の両方が含まれており、独自の化学的性質を付与し、さまざまな用途に適した汎用性の高い化合物となっています。トリフルオロメチル基は安定性と親油性を高め、ヒドロキシメチル基はさらなる官能基化と誘導化の可能性を提供します。
類似化合物との比較
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the hydroxymethyl group, affecting its reactivity and applications.
1,4-Dimethyl-3-(chloromethyl)-1H-pyrazole: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine: Contains an amine group instead of a hydroxymethyl group, influencing its biological activity and applications.
Uniqueness: The presence of both the trifluoromethyl and hydroxymethyl groups in [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol imparts unique chemical properties, making it a versatile compound for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the hydroxymethyl group provides opportunities for further functionalization and derivatization.
特性
分子式 |
C7H9F3N2O |
|---|---|
分子量 |
194.15 g/mol |
IUPAC名 |
[2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C7H9F3N2O/c1-4-5(3-13)12(2)11-6(4)7(8,9)10/h13H,3H2,1-2H3 |
InChIキー |
GAHDWDQMFLIMBW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C(F)(F)F)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B10909609.png)

![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10909617.png)
![5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10909623.png)


![2-{[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]amino}ethanol](/img/structure/B10909627.png)

![5-ethyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10909639.png)
![4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B10909652.png)

![N-(2-iodophenyl)-4-{2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B10909660.png)
![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B10909674.png)
